

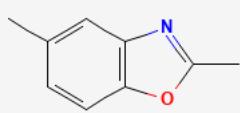
Spectroscopic Profile of 2,5-Dimethylbenzoxazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dimethylbenzoxazole

Cat. No.: B1361385


[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,5-Dimethylbenzoxazole** (CAS No. 5676-58-4), a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Chemical Structure and Properties

- IUPAC Name: **2,5-Dimethylbenzoxazole**
- Chemical Formula: C₉H₉NO^[1]^[2]
- Molecular Weight: 147.18 g/mol ^[1]^[2]

- Structure:

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2,5-Dimethylbenzoxazole**.

While experimental spectra are available in databases such as the NIST WebBook and SpectraBase, the following data is a combination of reported information and predicted values based on the analysis of similar benzoxazole derivatives.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-CH ₃ (at C2)	~2.5 - 2.6	Singlet	N/A
-CH ₃ (at C5)	~2.4 - 2.5	Singlet	N/A
Aromatic H (at C4)	~7.3 - 7.5	Doublet	~8.0
Aromatic H (at C6)	~7.0 - 7.2	Doublet of Doublets	~8.0, ~1.5
Aromatic H (at C7)	~7.5 - 7.7	Doublet	~1.5

¹³C NMR (Carbon NMR) Data (Predicted)

Carbon Atom	Chemical Shift (δ , ppm)
-CH ₃ (at C2)	~14 - 16
-CH ₃ (at C5)	~20 - 22
C4	~110 - 112
C5	~132 - 134
C6	~120 - 122
C7	~118 - 120
C2	~163 - 165
C3a	~150 - 152
C7a	~140 - 142

Infrared (IR) Spectroscopy

The IR spectrum of **2,5-Dimethylbenzoxazole** is available on the NIST WebBook.[\[1\]](#) Key expected absorption bands are detailed below.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3050 - 3000	C-H stretch	Aromatic
~2950 - 2850	C-H stretch	-CH ₃
~1620 - 1600	C=N stretch	Benzoxazole ring
~1580 - 1450	C=C stretch	Aromatic ring
~1250 - 1200	C-O-C stretch	Aryl-O stretch
Below 900	C-H bend	Aromatic out-of-plane

Mass Spectrometry (MS)

The electron ionization mass spectrum for **2,5-Dimethylbenzoxazole** is available on the NIST WebBook.[\[1\]](#) The expected fragmentation pattern is as follows.

m/z	Ion	Relative Intensity
147	[M] ⁺	High
146	[M-H] ⁺	Moderate
132	[M-CH ₃] ⁺	Moderate
104	[M-CH ₃ -CO] ⁺	Moderate
77	[C ₆ H ₅] ⁺	Low

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **2,5-Dimethylbenzoxazole**.

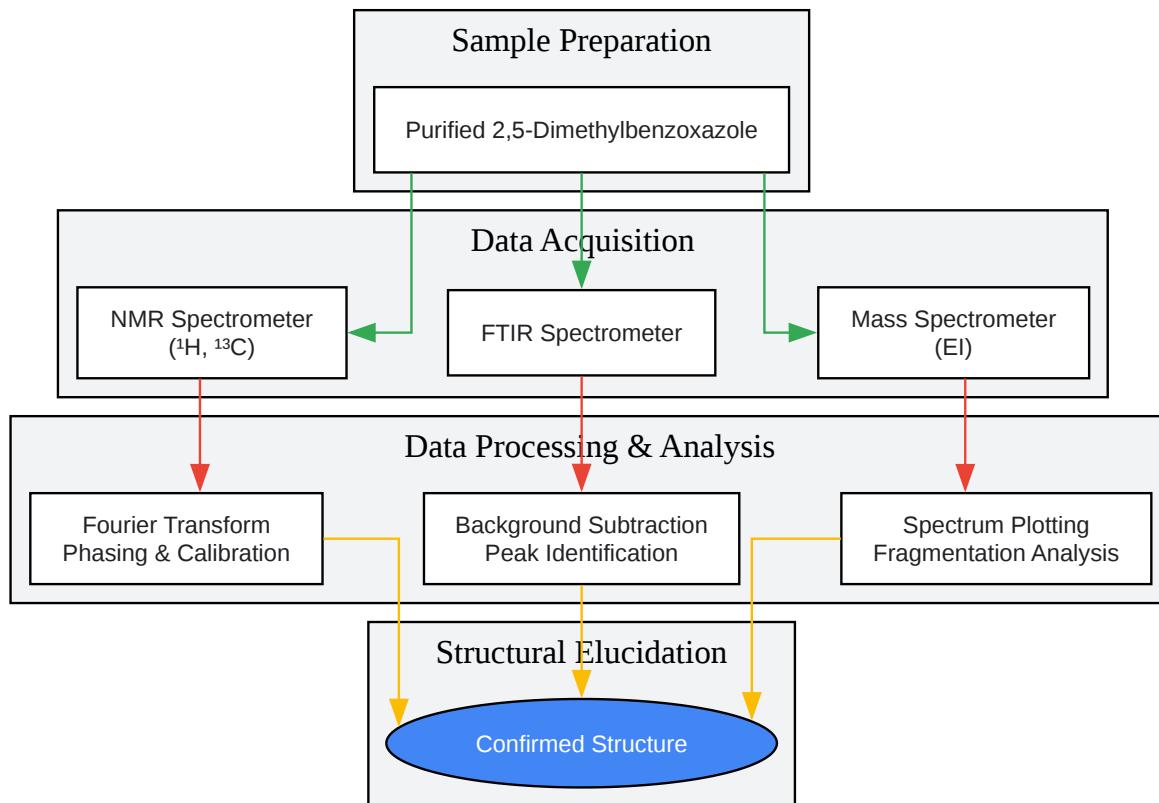
NMR Spectroscopy

- Sample Preparation:
 - Weigh 5-10 mg of purified **2,5-Dimethylbenzoxazole** for ¹H NMR and 20-30 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
 - For ¹H NMR:
 - Acquire the spectrum at room temperature.

- Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
- For ^{13}C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum and calibrate the chemical shifts relative to the internal standard (TMS at 0 ppm).
 - Integrate the signals in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - For solid samples, the KBr pellet method is commonly used. Mix a small amount of **2,5-Dimethylbenzoxazole** with dry potassium bromide (KBr) and press into a thin, transparent disk.
 - Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - Collect a background spectrum of the empty sample compartment (or pure KBr pellet).
 - Collect the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.


- Data Processing:
 - The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
 - Identify and label the major absorption peaks.

Mass Spectrometry (MS)

- Sample Introduction:
 - Introduce a small amount of the volatile **2,5-Dimethylbenzoxazole** into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).
- Ionization:
 - Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This high energy causes fragmentation of the molecule, which is useful for structural elucidation.
- Mass Analysis:
 - The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection and Data Processing:
 - A detector records the abundance of each ion.
 - The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion fragment.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,5-Dimethylbenzoxazole**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **2,5-Dimethylbenzoxazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Dimethylbenzoxazole [webbook.nist.gov]
- 2. staigent.com [staigent.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]

- To cite this document: BenchChem. [Spectroscopic Profile of 2,5-Dimethylbenzoxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1361385#spectroscopic-data-of-2-5-dimethylbenzoxazole-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com